N-(t-Boc)-N-ethyl-4-aminopentylamine
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Overview
Description
N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ethyl-4-aminopentylamine structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, ensuring that the amine does not participate in unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine typically involves the reaction of 4-aminopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of Boc-protected amines can be scaled up using similar reaction conditions. The process involves the use of large reactors where the amine and Boc2O are mixed with a base under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The Boc group can be removed under reductive conditions using reagents like zinc in hydrochloric acid.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Zinc (Zn) in hydrochloric acid (HCl), lithium aluminum hydride (LiAlH4).
Substitution: Di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and substituted amine derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins where the Boc group protects the amine functionality during chain elongation.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of amine groups are crucial.
Mechanism of Action
The mechanism by which N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine exerts its effects involves the protection of the amine group by the Boc group. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, revealing the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amine group in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-4-aminobutylamine
- N-(tert-Butoxycarbonyl)-N-methyl-4-aminopentylamine
- N-(tert-Butoxycarbonyl)-N-ethyl-3-aminopropylamine
Uniqueness
N-(tert-Butoxycarbonyl)-N-ethyl-4-aminopentylamine is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. The ethyl group attached to the nitrogen atom offers a distinct reactivity profile compared to other Boc-protected amines, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(4-aminopentyl)-N-ethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODUYFENNHTJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661821 |
Source
|
Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-45-9 |
Source
|
Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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